molecular formula C18H17N3O B2455937 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1202982-77-1

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide

Número de catálogo B2455937
Número CAS: 1202982-77-1
Peso molecular: 291.354
Clave InChI: SHNQNYVLUJOVLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Aplicaciones Científicas De Investigación

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. The adenosine A1 receptor is involved in several physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. This compound has been shown to block the adenosine A1 receptor, leading to increased heart rate, blood pressure, and neurotransmitter release. This compound has been used in several animal models to study the role of the adenosine A1 receptor in various diseases.

Mecanismo De Acción

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and decreased protein kinase A activity. This compound blocks the adenosine A1 receptor, leading to increased cAMP levels and increased protein kinase A activity. This mechanism of action has been extensively studied in various animal models and cell lines.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and neurotransmitter release. In addition, this compound has been shown to have anti-inflammatory, antiplatelet, and antioxidant effects. This compound has also been shown to protect against ischemic injury in animal models of myocardial infarction and stroke. These effects are mediated by the blockade of the adenosine A1 receptor and the subsequent activation of cAMP-dependent signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, including its selectivity and potency as an antagonist of the adenosine A1 receptor. This compound has been extensively studied in various animal models and cell lines, and its mechanism of action is well understood. However, there are several limitations to the use of this compound in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, the effects of this compound may be influenced by other factors, such as the presence of other adenosine receptor subtypes.

Direcciones Futuras

There are several future directions for the study of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide, including its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, antiplatelet, and antioxidant effects, and its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer should be further explored. In addition, the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor may lead to the discovery of new drugs with therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.

Métodos De Síntesis

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide involves several steps, including the synthesis of the key intermediate 2,3-dihydrocyclopenta[b]indol-4(1H)-one, followed by the reaction of the intermediate with pyridine-3-ylamine and acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Propiedades

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-13-5-4-10-19-11-13)12-21-16-8-2-1-6-14(16)15-7-3-9-17(15)21/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQNYVLUJOVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.